

Application Notes and Protocols: Combining LUNA18 with KRAS G12C Inhibitors

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Compound of Interest		
Compound Name:	LUNA18	
Cat. No.:	B12389332	Get Quote

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Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic option for a previously "undruggable" target. However, the efficacy of KRAS G12C inhibitor monotherapy can be limited by both intrinsic and acquired resistance mechanisms.[1][2] A primary driver of this resistance is the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, often mediated by wild-type RAS isoforms.[1]

LUNA18 is an orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor.[3] [4] It acts by disrupting the protein-protein interaction (PPI) between RAS (including KRAS, NRAS, and HRAS) and guanine nucleotide exchange factors (GEFs), thereby preventing RAS activation.[1][3] This mechanism provides a strong rationale for combining **LUNA18** with KRAS G12C-specific inhibitors. By co-targeting both the mutant KRAS G12C and the wild-type RAS-mediated resistance pathways, this combination therapy has the potential to induce a more potent and durable anti-tumor response.

These application notes provide an overview of the preclinical data and detailed protocols for evaluating the synergistic effects of combining **LUNA18** with KRAS G12C inhibitors.

Mechanism of Action and Rationale for Combination



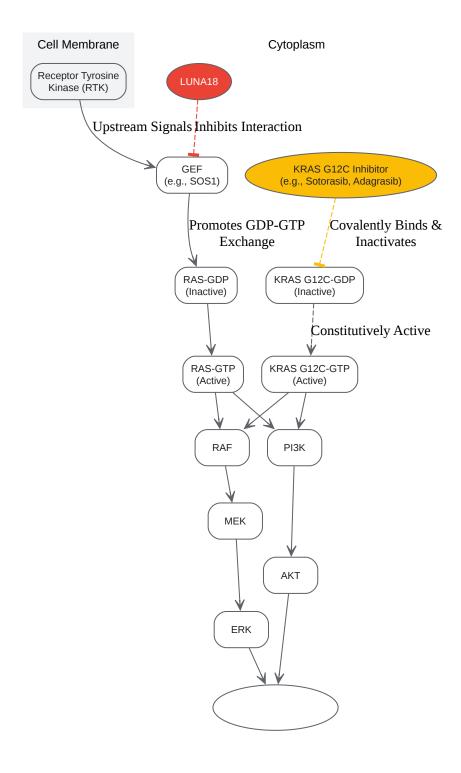




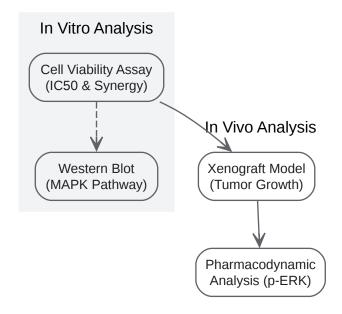
KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This leads to the initial suppression of downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. However, cancer cells can adapt to this inhibition by reactivating the MAPK pathway through various feedback mechanisms, including the activation of wild-type RAS isoforms.[1]

LUNA18's ability to inhibit all RAS isoforms by preventing their interaction with GEFs offers a direct strategy to counteract this resistance mechanism. The combination of **LUNA18** and a KRAS G12C inhibitor is hypothesized to provide a vertical inhibition of the RAS signaling pathway, leading to a more profound and sustained blockade of oncogenic signaling.









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